![molecular formula C17H31ClN2O5S B601433 Clindamicina B CAS No. 18323-43-8](/img/structure/B601433.png)
Clindamicina B
Descripción general
Descripción
Clindamycin B is a derivative of clindamycin, a lincosamide antibiotic. Clindamycin B is known for its potent antibacterial properties, particularly against anaerobic bacteria and certain gram-positive bacteria. It is used in the treatment of various bacterial infections, including those resistant to other antibiotics.
Aplicaciones Científicas De Investigación
Skin and Soft Tissue Infections
Clindamycin B is widely used for skin and soft tissue infections caused by resistant strains of bacteria, particularly Staphylococcus aureus and Streptococcus pyogenes. It is especially useful in patients with penicillin allergies .
Gynecological Infections
Clindamycin B is effective in treating bacterial vaginosis and perinatal infections caused by Group B Streptococcus. It can be administered both topically and orally, making it versatile for different clinical scenarios .
Severe Invasive Group A Streptococcal Infections
A study highlighted that clindamycin treatment significantly reduced mortality rates in patients with severe invasive Group A Streptococcus infections compared to untreated patients (15% vs. 39% mortality) . This underscores its critical role in managing life-threatening infections.
Anti-Inflammatory Properties
Clindamycin B also exhibits anti-inflammatory effects that contribute to its therapeutic efficacy, particularly in treating acne vulgaris. These effects are believed to arise from its ability to reduce Propionibacterium acnes colonization and modulate inflammatory responses within the skin .
Combination Therapy
Clindamycin B is often used in combination with other antibiotics to enhance therapeutic outcomes. For instance:
- With Penicillin : This combination is effective against toxigenic streptococci, as clindamycin reduces toxin production.
- With Intravenous Immunoglobulin : In cases of severe streptococcal toxic shock syndrome, combining clindamycin with intravenous immunoglobulin has shown improved survival rates .
Case Study 1: Clindamycin Graded Challenge
A notable case involved a 39-year-old male with HIV who had a history of clindamycin allergy but required treatment for toxoplasmic encephalitis. A graded challenge was successfully performed, allowing him to tolerate clindamycin without adverse reactions, demonstrating its potential even in patients with prior hypersensitivity .
Case Study 2: Efficacy in Severe Infections
In another study involving severe invasive Group A streptococcal infections, patients treated with clindamycin had significantly lower mortality rates compared to those who did not receive the antibiotic. This reinforces the importance of clindamycin in critical care settings .
Data Tables
Clinical Use | Pathogen | Outcome |
---|---|---|
Skin and Soft Tissue Infections | Staphylococcus aureus | Effective treatment with reduced resistance |
Gynecological Infections | Group B Streptococcus | Successful treatment for bacterial vaginosis |
Severe Invasive Group A Streptococcus | Streptococcus pyogenes | Reduced mortality (15% vs. 39%) |
Combination Therapy | Additional Drug | Indication |
---|---|---|
Clindamycin + Penicillin | Penicillin | Toxigenic streptococci infections |
Clindamycin + Intravenous Immunoglobulin | Intravenous Immunoglobulin | Severe streptococcal toxic shock syndrome |
Mecanismo De Acción
Target of Action
Clindamycin B, also known as Clindamycin, primarily targets the 50S ribosomal subunit of bacteria . This subunit is a crucial component of the bacterial protein synthesis machinery. By binding to this subunit, Clindamycin B interferes with the process of protein synthesis, which is vital for bacterial growth and survival .
Mode of Action
Clindamycin B operates by inhibiting bacterial protein synthesis . It achieves this by binding to the 50S subunit of the bacterial ribosome, thus preventing the elongation of the peptide chain during translation . This disruption of protein synthesis causes changes in the bacterial cell wall surface, which decreases adherence of bacteria to host cells and increases intracellular killing of organisms .
Biochemical Pathways
The primary biochemical pathway affected by Clindamycin B is the protein synthesis pathway in bacteria. By binding to the 50S ribosomal subunit, Clindamycin B prevents peptide bond formation, inhibiting protein synthesis . This disruption can lead to the death of the bacteria, as proteins are essential for many cellular functions.
Pharmacokinetics
Clindamycin B is well absorbed orally, with excellent absorption (90%). The therapeutic blood concentration of Clindamycin B is typically attained within 45 minutes after oral administration. When administered orally, the peak concentration is achieved in about 60 minutes . It is widely distributed throughout the body, including in bones and abscesses .
Result of Action
The primary result of Clindamycin B’s action is the inhibition of bacterial growth and survival. By disrupting protein synthesis, Clindamycin B causes changes in the bacterial cell wall surface, which decreases adherence of bacteria to host cells and increases intracellular killing of organisms . This leads to the effective treatment of infections caused by susceptible bacteria.
Action Environment
The efficacy of Clindamycin B can be influenced by environmental factors such as local bacterial resistance patterns . For example, Clindamycin B can be used for infections in communities where community-associated methicillin-resistant Staphylococcus aureus (CA-MRSA) is common; whether Clindamycin B is useful depends on local resistance patterns . Therefore, understanding local bacterial resistance patterns is crucial for the effective use of Clindamycin B.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Clindamycin B is synthesized from lincomycin through a series of chemical reactions. The process involves the substitution of a hydroxyl group with a chlorine atom at the 7th position of the lincomycin molecule. This is typically achieved through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods
Industrial production of clindamycin B involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the protection of functional groups, selective deprotection, and chlorination. The final product is purified through crystallization or chromatography techniques to obtain pharmaceutical-grade clindamycin B .
Análisis De Reacciones Químicas
Types of Reactions
Clindamycin B undergoes various chemical reactions, including:
Oxidation: Clindamycin B can be oxidized to form clindamycin sulfoxide.
Reduction: Reduction reactions can convert clindamycin B to its corresponding alcohol derivatives.
Substitution: The chlorine atom in clindamycin B can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Clindamycin sulfoxide.
Reduction: Clindamycin alcohol derivatives.
Substitution: Various substituted clindamycin derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
Lincomycin: The parent compound from which clindamycin B is derived.
Clindamycin: A closely related compound with similar antibacterial properties.
Erythromycin: A macrolide antibiotic with a similar mechanism of action but different chemical structure.
Uniqueness
Clindamycin B is unique due to its enhanced antibacterial activity compared to lincomycin. The substitution of the hydroxyl group with a chlorine atom increases its potency and spectrum of activity. Additionally, clindamycin B has better pharmacokinetic properties, including higher bioavailability and better tissue penetration .
Actividad Biológica
Clindamycin B, a lincosamide antibiotic, is primarily recognized for its efficacy against various bacterial infections. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and clinical implications, supported by data tables and case studies.
Clindamycin B exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds specifically to the 23S rRNA of the 50S ribosomal subunit, obstructing the assembly and function of the ribosome. This binding impedes peptide chain initiation and may promote the dissociation of peptidyl-tRNA from the ribosome, effectively halting bacterial growth .
Spectrum of Activity
Clindamycin B demonstrates a broad spectrum of activity, particularly against:
- Gram-positive bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.
- Anaerobic bacteria : Highly effective against Bacteroides fragilis and other anaerobes.
- Acne-related bacteria : Targets Cutibacterium acnes, contributing to its use in dermatological treatments .
Table 1: Spectrum of Activity of Clindamycin B
Bacterial Group | Examples | Activity |
---|---|---|
Gram-positive Cocci | Staphylococcus aureus | Highly susceptible |
Gram-positive Bacilli | Clostridium spp. | Variable susceptibility |
Anaerobic Bacteria | Bacteroides fragilis | Highly susceptible |
Acne-related Bacteria | Cutibacterium acnes | Highly susceptible |
Pharmacokinetics
Clindamycin B is well absorbed from the gastrointestinal tract (approximately 90% absorption). However, studies suggest that actual absorption may be closer to 50% due to the presence of inactive metabolites in some patients. The drug achieves high concentrations in various tissues:
The half-life of clindamycin ranges from 2 to 2.5 hours but can extend to 8-12 hours in patients with liver dysfunction. The drug is primarily metabolized by the liver and excreted via bile, maintaining activity within the intestine for prolonged periods .
Clinical Applications
Clindamycin B is widely used in treating various infections, including:
- Skin and soft tissue infections
- Bone infections (osteomyelitis)
- Dental infections
- Acne vulgaris , where it reduces inflammation and bacterial load .
Case Study: Treatment of Acne Vulgaris
A study evaluated the effectiveness of clindamycin topical solutions in patients with acne vulgaris. Over a period of 12 weeks, patients exhibited significant reductions in inflammatory lesions compared to baseline measurements. The anti-inflammatory properties of clindamycin contributed to improved skin conditions without significant adverse effects .
Resistance Patterns
While clindamycin is effective against many pathogens, resistance has emerged, particularly among Staphylococcus aureus strains. Resistance mechanisms include methylation of the target site on the ribosome (erm genes), which can also confer cross-resistance to macrolides . Understanding these patterns is crucial for optimizing treatment regimens.
Propiedades
IUPAC Name |
(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethyl-1-methylpyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31ClN2O5S/c1-5-9-6-10(20(3)7-9)16(24)19-11(8(2)18)15-13(22)12(21)14(23)17(25-15)26-4/h8-15,17,21-23H,5-7H2,1-4H3,(H,19,24)/t8-,9+,10-,11+,12-,13+,14+,15+,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQYIIRIOVIPLI-MHXMMLMNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31ClN2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18323-43-8 | |
Record name | Clindamycin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018323438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CLINDAMYCIN B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BN07ZJ4G7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is Clindamycin B and how is it related to Clindamycin?
A1: Clindamycin B is a structural analog of Clindamycin, a commonly prescribed lincosamide antibiotic. It is considered an impurity that can arise during the manufacturing process of Clindamycin. []
Q2: Can you describe the typical impurities found in Clindamycin Phosphate?
A2: Besides Clindamycin B, several other impurities can be present in Clindamycin Phosphate. These include: Lincomycin, 7-epilincomycin-2-phosphate, lincomycin-2-phosphate, 7-epiclindamycin, clindamycin B-2-phosphate, and clindamycin. [] Additionally, Clindamycin-2,4-diphosphate and 3',6'-dehydro clindamycin phosphate have also been identified. []
Q3: How are these impurities typically detected and quantified?
A3: High-performance liquid chromatography (HPLC) coupled with various detection methods is commonly employed. For instance, HPLC coupled with electrospray ionization tandem mass spectrometry (HPLC/ESI-MS/MS) enables the identification and characterization of Clindamycin Phosphate and its related impurities. [] Other methods include HPLC with UV detection at specific wavelengths like 210 nm or 254 nm. [, ]
Q4: What are the challenges in separating and analyzing these impurities?
A4: Some impurities, like epiclindamycin phosphate, can overlap with Clindamycin Phosphate in certain HPLC methods, making accurate analysis challenging. [] Developing methods with improved selectivity and resolution is crucial for accurate impurity profiling. [, ]
Q5: Are there any specific applications mentioned for Clindamycin B itself?
A5: While the provided research focuses on Clindamycin and its impurities, there isn't specific information about unique applications of Clindamycin B.
Q6: What are the methods used to optimize the detection of Clindamycin Phosphate and its related substances?
A6: Researchers have explored optimizing the USP determination method for Clindamycin Phosphate and its related substances. One approach involved using a C8 column with gradient elution using a mixture of pH 5.6 buffer solution, acetonitrile, and methanol at a specific column temperature and flow rate. This optimization led to better separation and more stable baselines compared to previous USP methods. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.